

A Technical Guide to the Spectroscopic Data of 2-(Bromomethyl)thiophene

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Compound of Interest

Compound Name: 2-(Bromomethyl)thiophene

Cat. No.: B1339593

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(bromomethyl)thiophene**, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of complete, experimentally-derived spectral data for **2-(bromomethyl)thiophene** in publicly accessible literature, this guide also includes detailed spectroscopic information for the closely related analogue, 2-bromo-5-(bromomethyl)thiophene, for comparative analysis.

Physicochemical Properties

A summary of the key physicochemical properties for **2-(bromomethyl)thiophene** is presented below.

Property	Value
Molecular Formula	C ₅ H ₅ BrS
Molecular Weight	177.06 g/mol
Appearance	Liquid
Boiling Point	80-82 °C at 15 Torr
Melting Point	-10 °C
Density	1.605 g/cm ³

Spectroscopic Data

This section details the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for **2-(bromomethyl)thiophene** is not readily available in the cited literature, the expected chemical shifts can be inferred from the structure and comparison with related thiophene derivatives.

In contrast, detailed experimental NMR data has been reported for the analogue, 2-bromo-5-(bromomethyl)thiophene.

Table 1: ^1H NMR Data of 2-bromo-5-(bromomethyl)thiophene

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.95	d	1H	Thiophene H
6.82	d	1H	Thiophene H
4.58	s	2H	-CH ₂ Br

Table 2: ^{13}C NMR Data of 2-bromo-5-(bromomethyl)thiophene

Chemical Shift (δ) ppm	Assignment
141.2	C-thiophene
130.5	C-thiophene
128.9	C-thiophene
112.8	C-thiophene
28.7	-CH ₂ Br

Infrared (IR) Spectroscopy

Specific experimental IR data for **2-(bromomethyl)thiophene** is not detailed in the available literature. However, the IR spectrum is expected to show characteristic absorption bands for C-H stretching of the thiophene ring, C-C and C=C stretching vibrations within the ring, and the C-Br stretching of the bromomethyl group.

For comparison, the related compound 2-[4-(bromomethyl)phenyl]thiophene would exhibit characteristic IR bands which can be viewed in spectral databases.[\[1\]](#)

Mass Spectrometry (MS)

Experimentally determined mass spectra for **2-(bromomethyl)thiophene** are not readily available. However, predicted mass-to-charge ratios (m/z) for various adducts have been calculated.

Table 3: Predicted Mass Spectrometry Data for **2-(bromomethyl)thiophene**

Adduct	m/z
$[M+H]^+$	176.93681
$[M+Na]^+$	198.91875
$[M-H]^-$	174.92225
$[M+NH_4]^+$	193.96335
$[M+K]^+$	214.89269
$[M]^+$	175.92898
$[M]^-$	175.93008

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of thiophene derivatives are crucial for reproducible research.

Synthesis of 2-bromo-5-(bromomethyl)thiophene[\[3\]](#)

A solution of 2-methylthiophene (1 equivalent, 20.4 mmol) in dry carbon tetrachloride (9–10 mL) is treated with N-bromosuccinimide (NBS) (2.1 equivalents, 42.84 mmol). The reaction mixture is heated under reflux for four to five hours. After completion, the mixture is filtered, and the solvent is removed under vacuum. The crude product is then purified by fractional distillation to yield 2-bromo-5-(bromomethyl)thiophene.[2]

NMR Spectroscopy

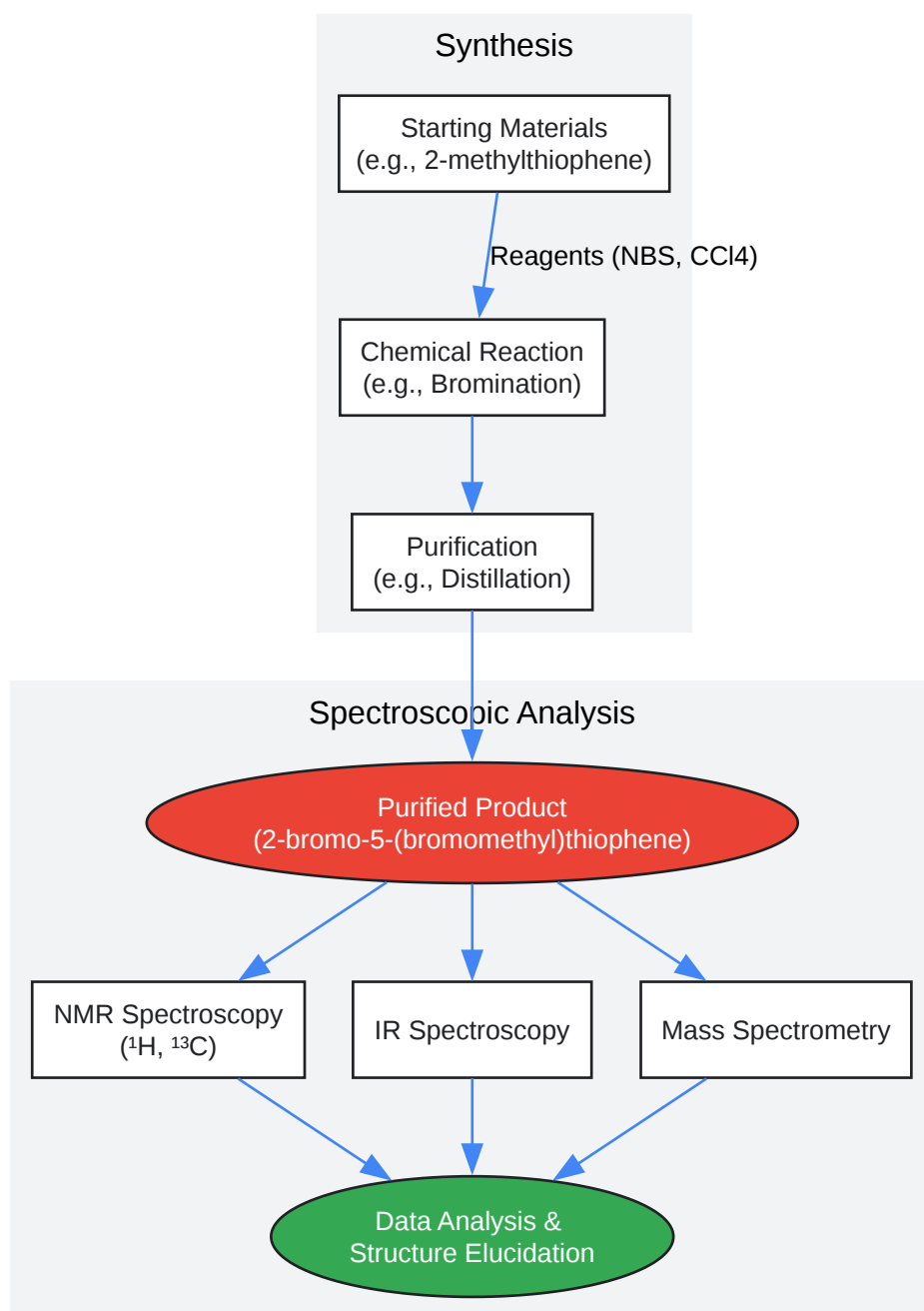
^1H and ^{13}C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer using deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD) as the solvent.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

Electron ionization mass spectra (EI-MS) are generally recorded on a JMS-HX-110 spectrometer with a data system to determine the mass-to-charge ratio of the parent ion and its fragmentation pattern.[2]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of a substituted thiophene compound.



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Caption: Workflow for the synthesis and spectroscopic characterization of substituted thiophenes.

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